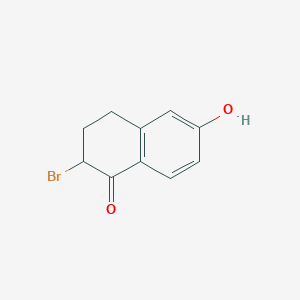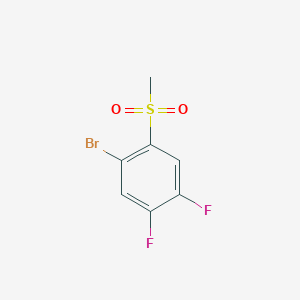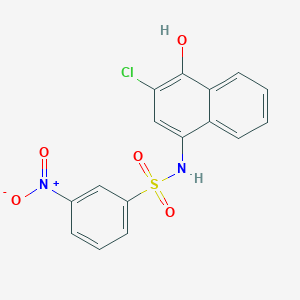
N-(3-chloro-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-hydroxy-1-naphthalenyl)-3-nitrobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both naphthalene and nitrobenzene moieties in its structure suggests potential biological activity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-hydroxy-1-naphthalenyl)-3-nitrobenzenesulfonamide typically involves multiple steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.
Coupling Reaction: The final step involves coupling the sulfonamide derivative with 3-chloro-4-hydroxy-1-naphthalenylamine under appropriate conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(3-Chloro-4-hydroxy-1-naphthalenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic medium.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(3-Chloro-4-hydroxy-1-naphthalenyl)-3-nitrobenzenesulfonamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or interfere with cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
N-(4-Hydroxyphenyl)-3-nitrobenzenesulfonamide: Similar structure but with a phenyl instead of a naphthalenyl group.
N-(3-Chloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide: Similar structure but with a phenyl group.
Uniqueness
N-(3-Chloro-4-hydroxy-1-naphthalenyl)-3-nitrobenzenesulfonamide is unique due to the presence of both naphthalene and nitrobenzene moieties, which may confer distinct chemical and biological properties compared to simpler sulfonamides.
特性
分子式 |
C16H11ClN2O5S |
|---|---|
分子量 |
378.8 g/mol |
IUPAC名 |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H11ClN2O5S/c17-14-9-15(12-6-1-2-7-13(12)16(14)20)18-25(23,24)11-5-3-4-10(8-11)19(21)22/h1-9,18,20H |
InChIキー |
AXCXDQTWMFCUFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Cl)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)
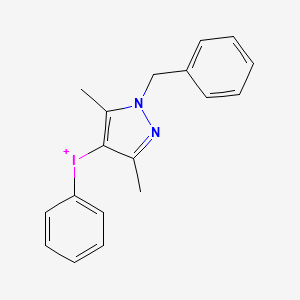
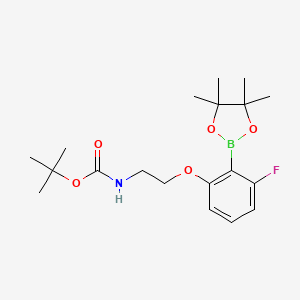
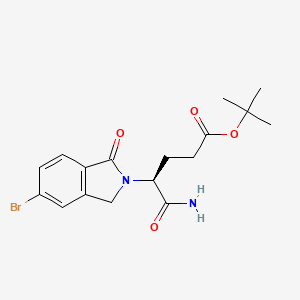

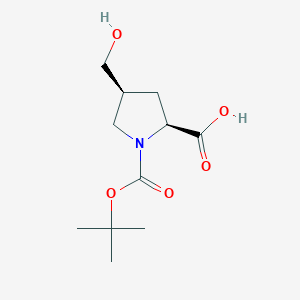
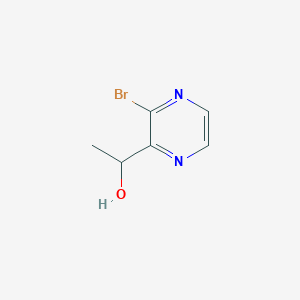
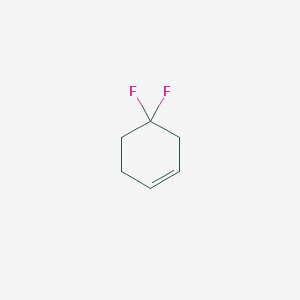
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)
![[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13914007.png)
